![molecular formula C16H30N2O6S B3941436 1-cycloheptyl-4-(propylsulfonyl)piperazine oxalate](/img/structure/B3941436.png)
1-cycloheptyl-4-(propylsulfonyl)piperazine oxalate
Overview
Description
1-Cycloheptyl-4-(propylsulfonyl)piperazine oxalate is a compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of 1-cycloheptyl-4-(propylsulfonyl)piperazine oxalate is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase the levels of GABA in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to decrease the levels of glutamate, which is involved in the regulation of pain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-cycloheptyl-4-(propylsulfonyl)piperazine oxalate in lab experiments is its potential as a treatment for anxiety, depression, and neuropathic pain. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to develop more targeted treatments.
Future Directions
There are several future directions for research on 1-cycloheptyl-4-(propylsulfonyl)piperazine oxalate. One area of focus could be on developing more targeted treatments based on a better understanding of its mechanism of action. Additionally, further studies could investigate its potential for treating other neurological disorders, such as epilepsy and schizophrenia. Finally, research could also explore the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
Scientific Research Applications
1-Cycloheptyl-4-(propylsulfonyl)piperazine oxalate has been studied for its potential therapeutic properties, including its effects on the central nervous system. It has been shown to have anxiolytic and antidepressant effects in animal models, and has also been studied for its potential as a treatment for neuropathic pain.
properties
IUPAC Name |
1-cycloheptyl-4-propylsulfonylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2S.C2H2O4/c1-2-13-19(17,18)16-11-9-15(10-12-16)14-7-5-3-4-6-8-14;3-1(4)2(5)6/h14H,2-13H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVZCMSSZJIOKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2CCCCCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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